molecular formula C19H26N2O B15166733 1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]- CAS No. 647035-68-5

1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-

Cat. No.: B15166733
CAS No.: 647035-68-5
M. Wt: 298.4 g/mol
InChI Key: LCYXCGZFJWIVME-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzene ring substituted with two amine groups at the 1 and 3 positions, along with a butyl group and a 2-(4-methoxyphenyl)ethyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-benzenediamine with butyl bromide and 2-(4-methoxyphenyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amine groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine, N-phenyl-: Another aromatic amine with similar structural features but different substituents.

    N,N’-Di-2-butyl-1,4-phenylenediamine: Used as an antioxidant in industrial applications.

    1,4-Benzenediamine, N,N’-diphenyl-: Known for its use in the production of dyes and pigments.

Uniqueness

1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and 2-(4-methoxyphenyl)ethyl groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

647035-68-5

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

1-N-butyl-3-N-[2-(4-methoxyphenyl)ethyl]benzene-1,3-diamine

InChI

InChI=1S/C19H26N2O/c1-3-4-13-20-17-6-5-7-18(15-17)21-14-12-16-8-10-19(22-2)11-9-16/h5-11,15,20-21H,3-4,12-14H2,1-2H3

InChI Key

LCYXCGZFJWIVME-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=CC=C1)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

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